Delt II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

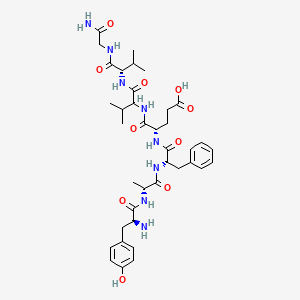

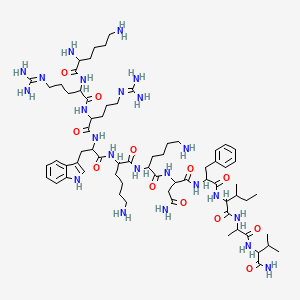

Es ist eines der am stärksten affinen und selektivsten natürlich vorkommenden Opioidpeptide, das als sehr potenter und hochspezifischer Agonist des Delta-Opioidrezeptors wirkt . DELTORPHIN-II ist in Fröschen der Gattung Phyllomedusa, wie z. B. Phyllomedusa bicolor und Phyllomedusa sauvagei, endogen und wird in ihrer Haut produziert .

Präparationsmethoden

DELTORPHIN-II kann mit Hilfe der Festphasen-Peptidsynthese (SPPS), einer gängigen Methode zur Peptidsynthese, synthetisiert werden. Das Verfahren umfasst die schrittweise Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern

Vorbereitungsmethoden

DELTORPHIN-II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds

Analyse Chemischer Reaktionen

DELTORPHIN-II unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol (DTT). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Methioninreste in DELTORPHIN-II zur Bildung von Methioninsulfoxid führen .

Wissenschaftliche Forschungsanwendungen

DELTORPHIN-II hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neuropharmakologie und Schmerztherapie. Es wird verwendet, um den Delta-Opioidrezeptor und seine Rolle bei der Modulation von Schmerz und anderen physiologischen Prozessen zu untersuchen . DELTORPHIN-II wurde gezeigt, dass es Nozizeptoren nach Nervenverletzungen hemmt, wodurch es zu einem wertvollen Werkzeug für die Untersuchung neuropathischer Schmerzen wird . Darüber hinaus wurde DELTORPHIN-II auf seine potenziellen kardioprotektiven Wirkungen untersucht, da die Aktivierung des Delta-Opioidrezeptors die kardiale Resistenz gegenüber Reperfusionsverletzungen erhöhen kann .

Wirkmechanismus

DELTORPHIN-II übt seine Wirkung durch Bindung an und Aktivierung des Delta-Opioidrezeptors aus, einem G-Protein-gekoppelten Rezeptor. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu einem verringerten Spiegel an cyclischem Adenosinmonophosphat (cAMP) und der anschließenden Modulation von Ionenkanälen und anderen nachgeschalteten Signalwegen führt . Zu den molekularen Zielstrukturen und Signalwegen, die an den Wirkungen von DELTORPHIN-II beteiligt sind, gehören Proteinkinase C (PKC), extrazelluläre signalregulierte Kinase (ERK), Phosphoinositid-3-Kinase (PI3K) und Proteinkinase G (PKG) .

Wirkmechanismus

DELTORPHIN-II exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of ion channels and other downstream signaling pathways . The molecular targets and pathways involved in the effects of DELTORPHIN-II include protein kinase C (PKC), extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG) .

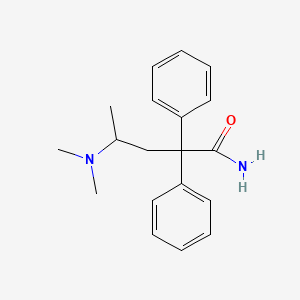

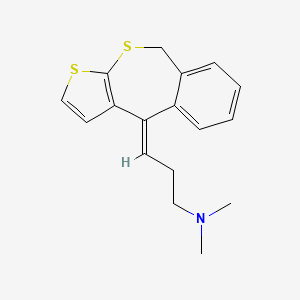

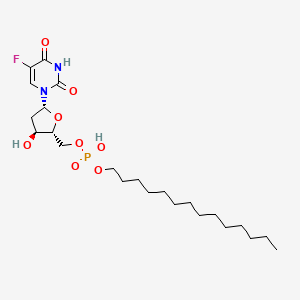

Vergleich Mit ähnlichen Verbindungen

DELTORPHIN-II ähnelt anderen Opioidpeptiden wie DELTORPHIN-I und Dermorphin. DELTORPHIN-II ist einzigartig in seiner hohen Affinität und Selektivität für den Delta-Opioidrezeptor . DELTORPHIN-I, ein weiteres Peptid aus der gleichen Familie, zielt ebenfalls auf den Delta-Opioidrezeptor ab, hat aber eine leicht unterschiedliche Aminosäuresequenz . Dermorphin hingegen ist hochspezifisch für den Mu-Opioidrezeptor und hat unterschiedliche pharmakologische Eigenschaften .

Eigenschaften

CAS-Nummer |

122752-16-3 |

|---|---|

Molekularformel |

C38H54N8O10 |

Molekulargewicht |

782.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1 |

InChI-Schlüssel |

NUNBRHVOPFWRRG-MPNDMYOWSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)